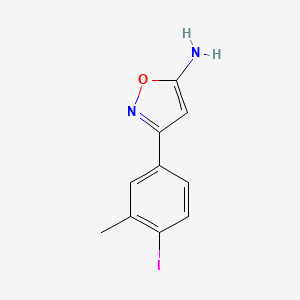
1-Bromo-6-nitrohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-6-nitrohexane is an organic compound with the molecular formula C6H12BrNO2 It is characterized by the presence of a bromine atom and a nitro group attached to a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-6-nitrohexane can be synthesized through a multi-step process. One common method involves the bromination of 6-nitrohexanol. The reaction typically requires a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the alcohol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive brominating agents and the potential hazards associated with nitro compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-6-nitrohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are standard reducing agents. The reactions are conducted under controlled temperatures to avoid side reactions.
Major Products:
Nucleophilic Substitution: Products include 6-nitrohexanol, 6-nitrohexylamine, and 6-nitrohexylthiol, depending on the nucleophile used.
Reduction: The primary product is 1-bromo-6-aminohexane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-6-nitrohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying biological processes. For example, it can be used to introduce nitro or bromo groups into peptides or proteins.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates. The nitro group can be a precursor to bioactive amines.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-6-nitrohexane involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The nitro group can undergo reduction to form amines, which are important in many biological and chemical processes.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group is the target for reducing agents, resulting in the formation of amines.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-6-nitrohexane can be compared with other similar compounds such as:
1-Bromo-5-nitropentane: Similar structure but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties.
1-Bromo-7-nitroheptane: Similar structure but with a longer carbon chain. It also exhibits similar reactivity but may have different solubility and boiling points.
6-Bromo-1-hexanol: Lacks the nitro group, making it less reactive in certain types of reactions but useful in other contexts.
Uniqueness: this compound’s combination of a bromine atom and a nitro group on a hexane chain makes it uniquely reactive and versatile for various chemical transformations. Its specific structure allows for targeted modifications in synthetic and research applications.
Eigenschaften
IUPAC Name |
1-bromo-6-nitrohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2/c7-5-3-1-2-4-6-8(9)10/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZJMMJVZBUDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)

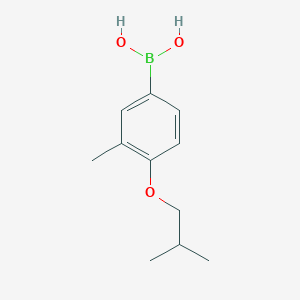
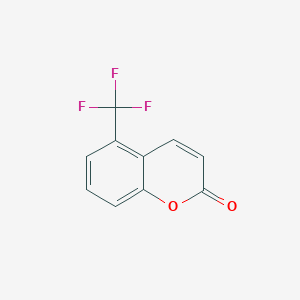
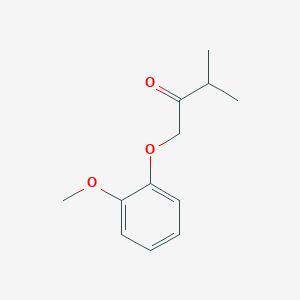
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
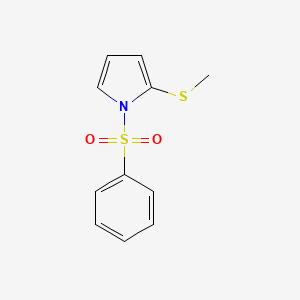
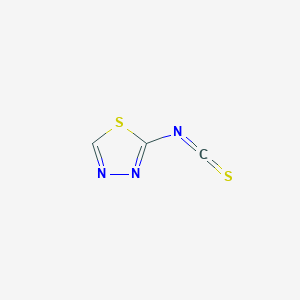
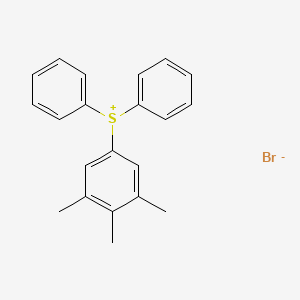
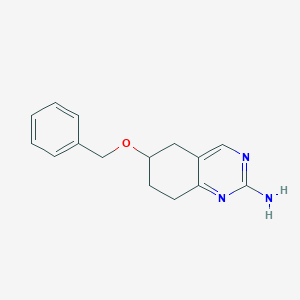
![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
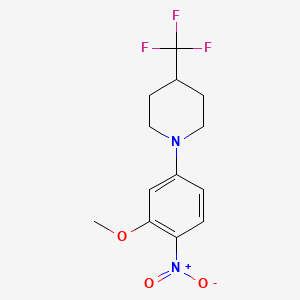
![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
